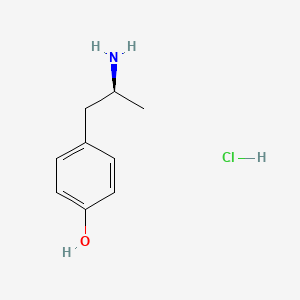

(s)-p-Hydroxyamphetamine hydrochloride

Description

Contextualization within Amphetamine Metabolite Research

Amphetamine undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, p-hydroxyamphetamine is a major product resulting from the aromatic hydroxylation of the parent compound. wikipedia.org This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6. wikipedia.org The study of (S)-p-hydroxyamphetamine hydrochloride is crucial for a comprehensive understanding of amphetamine's pharmacokinetics, as the formation of this metabolite influences the duration and nature of the parent drug's effects.

Significance in Chiral Pharmacology and Metabolism Studies

The concept of chirality is fundamental in pharmacology, as enantiomers of a drug can exhibit markedly different physiological effects. Amphetamine exists as two enantiomers, (S)-amphetamine (dextroamphetamine) and (R)-amphetamine (levoamphetamine). wikipedia.org Consequently, its metabolism can also be stereoselective, leading to the formation of chiral metabolites like (S)-p-hydroxyamphetamine.

The study of this compound provides valuable insights into the stereoselective processes of drug metabolism. Research has shown that the metabolism of amphetamine to p-hydroxyamphetamine is indeed enantioselective. nih.gov This has significant implications for understanding inter-individual variability in drug response, as genetic polymorphisms in metabolic enzymes like CYP2D6 can affect the rate and extent of formation of specific enantiomeric metabolites. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

71295-78-8 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

4-[(2S)-2-aminopropyl]phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)6-8-2-4-9(11)5-3-8;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

MYTMYIPUXIMVQW-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)O)N.Cl |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Studies

Established Synthetic Routes for Hydroxyamphetamine

Two of the most well-established methods for synthesizing racemic p-hydroxyamphetamine are the Leuckart reaction and reductive amination. Both routes primarily utilize 4-hydroxyphenylacetone (B1242247) as the starting ketone. wikipedia.orgwikiwand.com

The Leuckart Reaction: This method is a form of reductive amination that converts ketones or aldehydes into amines using formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction proceeds by the nucleophilic attack of ammonia (B1221849) (from the decomposition of the formate salt) on the carbonyl carbon of 4-hydroxyphenylacetone, forming an intermediate N-formyl derivative. wikipedia.org This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield the final amine, p-hydroxyamphetamine. google.com The reaction requires elevated temperatures, often between 120°C and 185°C. wikipedia.orggoogle.com

Reductive Amination: This is a more general and widely used method for amine synthesis. wikipedia.orgresearchgate.net The process involves two main steps: the formation of an imine from a ketone and an amine, followed by the reduction of the imine to the desired amine. wikipedia.org In the synthesis of p-hydroxyamphetamine, 4-hydroxyphenylacetone is reacted with ammonia to form an intermediate imine. This imine is then reduced to p-hydroxyamphetamine. fkit.hr The reduction can be achieved using various reagents, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), nickel (Ni), or ruthenium (Ru). wikipedia.orgfkit.hr

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are effective. masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.comyoutube.com

Table 1: Precursors and Reagents for Established Synthetic Routes

Stereoselective Synthesis Approaches for (S)-p-Hydroxyamphetamine

Since p-hydroxyamphetamine possesses a chiral center, it exists as two enantiomers, (S) and (R). The synthesis of the specific (S)-enantiomer requires stereoselective methods to either separate the enantiomers from a racemic mixture or to directly synthesize the desired isomer.

Chiral Resolution: This process separates a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This is a classical resolution technique where the racemic amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid). wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility, and can be separated by methods like fractional crystallization. wikipedia.org Once separated, the pure (S)-p-hydroxyamphetamine can be recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture. For p-hydroxyamphetamine, research has shown that Candida antarctica lipase (B570770) B (CAL-B) can be used for enzymatic kinetic resolution. rsc.org In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, avoiding the need to discard 50% of the material as in classical resolution. wikipedia.org Asymmetric synthesis can be achieved through various strategies, such as using chiral catalysts or starting from a chiral pool substrate. nih.govcardiff.ac.uk Modern techniques like continuous flow asymmetric synthesis are also being applied to the production of chiral active pharmaceutical ingredients (APIs). rsc.orgnih.gov For amphetamine-related structures, methods such as the asymmetric reduction of ketones using baker's yeast have been explored, which could potentially be adapted for (S)-p-hydroxyamphetamine. researchgate.net

Table 2: Stereoselective Synthesis Strategies

Impurity Profiling and Synthetic Route Characterization

The analysis of impurities—including unreacted starting materials, intermediates, and side-reaction products—is a crucial tool for characterizing the synthetic route used to manufacture a chemical compound. nih.govnih.gov Each synthetic pathway leaves a unique chemical signature.

Leuckart Route Impurities: The high temperatures and specific reagents of the Leuckart reaction lead to a distinct set of by-products. For amphetamines, these include:

N-formylamphetamine: The direct intermediate of the reaction, which may remain if hydrolysis is incomplete. ojp.gov

4-methyl-5-phenyl-pyrimidine: A characteristic impurity formed from side reactions under the thermal conditions of the synthesis. ojp.gov

α,α′-Dimethyldiphenethylamine: Another identified impurity specific to the Leuckart method. nih.gov

Reductive Amination Impurities: The impurity profile for this route is highly dependent on the specific reducing agent and reaction conditions used.

1-(p-hydroxyphenyl)-2-propanol: The alcohol resulting from the direct reduction of the starting ketone, 4-hydroxyphenylacetone. Its presence is a strong indicator of a reductive amination route, particularly when hydride agents are used. nih.gov

Piperazine Derivatives: Side reactions, especially during the reductive amination of hydroxyketones, can lead to the formation of piperazine-based impurities like cis- and trans-isomers of 2,5- and 2,6-dimethylpiperazines. fkit.hrdoaj.org

Over-alkylation Products: If the reaction is not well-controlled, the newly formed primary amine can react further to form secondary or tertiary amines.

The identification of these route-specific markers through analytical techniques like gas chromatography-mass spectrometry (GC-MS) allows for the definitive characterization of the manufacturing process. nih.govresearchgate.net

Table 3: Route-Specific Impurities

Metabolic Transformations and Enzymatic Pathways

Primary Metabolic Pathways of Amphetamine Leading to (S)-p-Hydroxyamphetamine

Amphetamine undergoes two primary oxidative metabolic pathways in humans: aromatic hydroxylation and oxidative deamination. researchgate.netresearchgate.net Aromatic hydroxylation occurs at the para-position (the 4-position) of the benzene (B151609) ring to create 4-hydroxyamphetamine, also known as p-hydroxyamphetamine (PHA). researchgate.netdrugbank.com This hydroxylation is a key step leading to the formation of (S)-p-Hydroxyamphetamine.

Table 1: Key Enzymes in Amphetamine Metabolism

| Enzyme | Metabolic Pathway | Resulting Metabolite(s) |

|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Aromatic Hydroxylation | 4-Hydroxyamphetamine researchgate.netpharmgkb.org |

| Dopamine (B1211576) β-Hydroxylase (DBH) | Beta-Hydroxylation | 4-Hydroxynorephedrine wikipedia.orgwikipedia.org |

Further Biotransformation of (S)-p-Hydroxyamphetamine

Once formed, (S)-p-Hydroxyamphetamine does not simply accumulate; it serves as a substrate for further enzymatic reactions, leading to the creation of other metabolites.

The primary subsequent biotransformation of p-hydroxyamphetamine involves the enzyme dopamine β-hydroxylase (DBH). wikipedia.orgwikipedia.org This enzyme catalyzes the beta-hydroxylation of p-hydroxyamphetamine, converting it into p-hydroxynorephedrine (B107525) (also known as 4-hydroxynorephedrine). drugbank.comwikipedia.orgwikipedia.org This metabolite has been identified as a "false neurotransmitter," as it can be stored in adrenergic nerve terminals and released in place of norepinephrine (B1679862), thereby affecting adrenergic function. nih.gov

Stereoselectivity in Enzymatic Metabolism

Amphetamine is a chiral molecule, existing as two distinct stereoisomers or enantiomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). nih.govoup.com The metabolism of amphetamine is stereoselective, meaning that enzymes interact differently with each enantiomer, leading to variations in their metabolic rates and elimination profiles. nih.govnih.gov

Studies have demonstrated preferential metabolism and elimination of the (S)-enantiomer over the (R)-enantiomer. nih.gov The half-life of l-amphetamine (R-amphetamine) is reported to be between 11 and 14 hours, slightly longer than the 9 to 11-hour half-life of d-amphetamine (S-amphetamine). drugbank.comwikipedia.org This difference is partly due to stereoselective biotransformations that favor the l-isomer as a substrate. researchgate.net Consequently, the ratio of (R)- to (S)-amphetamine in serum or urine can change over time following administration of a racemic mixture, with the (R)/(S) ratio tending to increase as time passes since the last consumption. nih.govresearchgate.net This enantioselective elimination is also observed in the formation of metabolites. nih.govnih.gov

Research into the metabolism of methamphetamine, which is N-demethylated to amphetamine, provides insight into the stereoselective formation of metabolites. One study found that after administering separate enantiomers of methamphetamine, a greater percentage of the dose was converted to S-(+)-p-hydroxymethamphetamine (the precursor to S-(+)-p-hydroxyamphetamine) compared to its R-(-) counterpart (11% vs. 8%). nih.govnih.gov

Table 2: Stereoselective Metabolism of Methamphetamine Enantiomers (Data from a study on MA metabolism, relevant to the formation of amphetamine and subsequent metabolites)

| Parameter | S-(+)-enantiomer | R-(-)-enantiomer |

|---|---|---|

| % of dose converted to Amphetamine | 7% | 2% nih.govnih.gov |

| % of dose converted to p-Hydroxymethamphetamine | 11% | 8% nih.govnih.gov |

| % of parent drug excreted unchanged | 42% | 52% nih.govnih.gov |

In Vitro Enzymatic Inhibition Studies

The interaction of (s)-p-hydroxyamphetamine hydrochloride with various metabolic enzymes has been the subject of in vitro research to elucidate its potential to inhibit specific enzymatic pathways. These studies are crucial for understanding the compound's metabolic profile and its potential for drug-drug interactions. The primary focus of these investigations has been on two key enzyme systems: Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.

Monoamine Oxidase Inhibition

In vitro studies have demonstrated that p-hydroxyamphetamine is a selective and competitive inhibitor of Monoamine Oxidase A (MAO-A). nih.govnih.govnih.govwikipedia.org MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.

Research using rat and mouse forebrain homogenates has shown that p-hydroxyamphetamine inhibits the A form of monoamine oxidase more potently than the B form. nih.gov This selective inhibition of MAO-A is competitive with respect to the enzyme's substrate. nih.gov The inhibitory effect is reversible, as the enzyme activity can be fully recovered after the removal of p-hydroxyamphetamine. nih.gov Further investigations have indicated that the inhibition of MAO-A by p-hydroxyamphetamine is a predominant action, particularly in the context of its effects on dopamine metabolism within synaptosomes. capes.gov.br

The following table summarizes the findings related to the in vitro inhibition of MAO by this compound:

| Enzyme | Species/Tissue | Type of Inhibition | Inhibition Constants | Reference |

| Monoamine Oxidase A (MAO-A) | Rat and Mouse Forebrain Homogenates | Selective, Competitive, Reversible | Not Quantified | nih.govnih.gov |

| Monoamine Oxidase (MAO-A and MAO-B) | Mouse Forebrain Synaptosomes | Predominant inhibition of MAO-A | Not Quantified | capes.gov.br |

Cytochrome P450 Inhibition

The Cytochrome P450 (CYP) enzyme superfamily plays a central role in the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. The potential for this compound to inhibit these enzymes is a key determinant of its drug-drug interaction profile.

Studies have identified p-hydroxyamphetamine as a substrate for CYP2D6. wikipedia.org Furthermore, in vitro experiments with human liver microsomes have characterized p-hydroxyamphetamine as a competitive inhibitor of CYP2D6. A study by de la Torre et al. (2004) reported a specific inhibition constant (Ki) for this interaction.

The table below presents the detailed findings on the in vitro inhibition of CYP enzymes by this compound:

| Enzyme | Species/System | Type of Inhibition | Inhibition Constant (Ki) | Reference |

| Cytochrome P450 2D6 (CYP2D6) | Human Liver Microsomes | Competitive | 195 ± 45 µM |

It is important to note that while p-hydroxyamphetamine is a metabolite of amphetamine, the inhibitory effects on CYP enzymes may differ between the parent compound and its metabolites.

Advanced Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of p-Hydroxyamphetamine, providing the necessary separation from interfering substances and, when required, its stereoisomers. Gas and liquid chromatography are the most prevalently used techniques.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of amphetamine-type substances, including p-Hydroxyamphetamine. oup.comresearchgate.net Due to the polar nature and limited volatility of p-Hydroxyamphetamine, chemical derivatization is a mandatory prerequisite for successful GC-MS analysis. jfda-online.com This process converts the polar functional groups (amine and hydroxyl) into less polar, more volatile derivatives, which improves chromatographic peak shape and thermal stability. jfda-online.com

Common derivatization strategies involve acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govnih.govnyc.gov For instance, a simple extractive heptafluoro-n-butyrylation method has been developed for the simultaneous measurement of methamphetamine, amphetamine, and their hydroxylated metabolites, including 4-hydroxyamphetamine (HAMP), in biological materials. nih.gov The choice of derivatizing agent can influence the sensitivity of the analysis, with PFPA sometimes proving to be the best option for target compounds prior to GC-MS analysis. nih.gov

To resolve the enantiomers, a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TPC) can be used to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.comnih.gov However, this indirect approach has potential drawbacks. Impurities in the chiral derivatizing agent and the risk of racemization during the derivatization process can lead to inaccurate enantiomeric ratio determinations, with error rates reported between 8-19%. nih.govresearchgate.netoup.com

Following separation on the GC column, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that is highly specific to the derivatized compound, allowing for definitive identification and quantification. oup.comnyc.gov

Table 1: Common Derivatizing Reagents for GC-MS Analysis of p-Hydroxyamphetamine

| Derivatizing Reagent | Abbreviation | Derivative Type | Purpose | Reference(s) |

| Heptafluorobutyric anhydride | HFBA | Fluoroacyl | Improves volatility and thermal stability | nih.govnih.gov |

| Pentafluoropropionic anhydride | PFPA | Fluoroacyl | Improves volatility and enhances detector response | nih.govnih.gov |

| Trifluoroacetic anhydride | TFAA | Fluoroacyl | Improves volatility and chromatographic properties | nih.govnyc.gov |

| N-trifluoroacetyl-L-prolyl chloride | TPC | Chiral Diastereomer | Enables enantiomeric separation on achiral columns | nih.govresearchgate.net |

| N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | Silyl | Creates stable derivatives with high molecular weight fragments | capes.gov.br |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of p-Hydroxyamphetamine and other amphetamine-type stimulants in many forensic and clinical toxicology laboratories. sigmaaldrich.comnih.gov This preference is due to its high selectivity, sensitivity, and flexibility, often eliminating the need for the chemical derivatization required in GC-MS. nih.gov The "dilute-and-shoot" approach, where a sample like urine is simply diluted and injected, significantly shortens sample preparation time. nih.govresearchgate.net

In LC-MS/MS, the sample is first separated by a high-performance liquid chromatography (HPLC) system. The effluent from the HPLC column is then introduced into a mass spectrometer. Tandem mass spectrometry involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ of p-Hydroxyamphetamine), fragmenting it, and then detecting one or more specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces chemical noise, leading to very low limits of detection. nih.govnih.govwa.gov

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of amphetamine and its metabolites, including 4-hydroxyamphetamine (4HA or pOHAMP). nih.govresearchgate.netnih.gov These methods are capable of quantifying the analytes at concentrations as low as a few nanograms per milliliter (ng/mL) in biological matrices like urine, blood, and meconium. nih.govnih.gov For example, one method reported a lower limit of quantification for p-hydroxyamphetamine of 1.25 ng/g in meconium. nih.gov The direct analysis by LC-MS/MS is particularly advantageous for chiral separations using a chiral stationary phase, as it avoids the potential for racemization associated with GC-MS derivatization, providing a more accurate determination of the enantiomeric composition. nih.govresearchgate.netoup.comunivpm.it

Table 2: Example LC-MS/MS Parameters for p-Hydroxyamphetamine Analysis

| Parameter | Condition | Reference(s) |

| Chromatography | ||

| Column | C18 or Phenyl Column | researchgate.nettandfonline.com |

| Mobile Phase | Acetonitrile and water/formate (B1220265) buffer | researchgate.netwa.govnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | tandfonline.comnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govwa.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Precursor Ion (Q1) | m/z 152.1 | researchgate.netnih.gov |

| Product Ion (Q3) | m/z 107.1, 135.1 | researchgate.netnih.gov |

High-performance liquid chromatography (HPLC) is a versatile technique that can be used with various detectors for the analysis of p-Hydroxyamphetamine. While MS detection is the most specific, other detectors like UV, fluorescence, and electrochemical detectors are also employed. tandfonline.comnih.govresearchgate.net An HPLC method using a phenyl column and UV detection at 215 nm has been developed for the simultaneous quantification of amphetamine and 4'-hydroxyamphetamine without derivatization. tandfonline.com This method demonstrated good accuracy and precision with a limit of quantitation for 4'-hydroxyamphetamine of 0.81 µg/mL in rat urine. tandfonline.com

Another approach involves HPLC with electrochemical detection, which offers high sensitivity for electroactive compounds like p-Hydroxyamphetamine. nih.gov Furthermore, HPLC can be combined with post-column derivatization to enhance detection. For instance, a method for p-hydroxymethamphetamine, a structurally similar compound, utilizes a post-column reaction to form a fluorescent derivative, enabling highly selective analysis. researchgate.net The primary application of HPLC in the context of (s)-p-Hydroxyamphetamine hydrochloride is for chiral separations, which is a critical aspect of its analysis. sigmaaldrich.comnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the enantiomeric separation of chiral drugs like p-Hydroxyamphetamine. nih.gov The principle of CE involves the separation of ions in a capillary filled with an electrolyte under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte. nih.govnih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of amphetamine-type substances by CE. nih.govnih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities in the electric field, thus leading to their separation. Highly sulfated cyclodextrins have been shown to be effective for resolving amphetamine derivatives. sciex.com

When coupling CE with mass spectrometry (CE-MS), certain constraints apply, such as the need for volatile chiral selectors and compatible background electrolytes to avoid contaminating the ion source. nih.gov Strategies like the partial filling technique, where only a small plug of the chiral selector is introduced into the capillary, have been developed to overcome these challenges, enabling sensitive and effective chiral analysis by CE-MS. nih.govsciex.com This method has demonstrated the ability to achieve complete chiral separation of amphetamines with detection limits in the low ng/mL range. nih.gov

Chiral Separation Strategies

Distinguishing between the (S) and (R) enantiomers of p-Hydroxyamphetamine is crucial. Direct chiral chromatography is the most common and reliable strategy.

Direct chiral chromatography using a chiral stationary phase (CSP) is the most effective and widely used method for the enantiomeric separation of p-Hydroxyamphetamine and related compounds. nih.goveijppr.com This approach involves using an HPLC column where a chiral selector is chemically bonded or coated onto the stationary support material. eijppr.com The separation occurs based on the differential interactions between the two enantiomers and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities and, consequently, different retention times. eijppr.com

A variety of CSPs are commercially available and have been successfully applied to the separation of amphetamine enantiomers. unife.it These can be broadly categorized as:

Polysaccharide-based CSPs: These are the most widely used CSPs, based on derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.govnih.gov They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. univpm.itnih.gov The Lux i-Amylose-3 column is an example of a polysaccharide-based CSP used for separating the enantiomers of MDMA and its metabolites. univpm.it

Macrocyclic Glycopeptide (Antibiotic) CSPs: These phases, such as those based on vancomycin (B549263) or teicoplanin, are particularly effective for separating polar molecules, including primary amines like p-Hydroxyamphetamine. sigmaaldrich.comsigmaaldrich.com The Astec® CHIROBIOTIC® V2 column, which uses the vancomycin chiral selector, has demonstrated baseline resolution of amphetamine enantiomers and is highly compatible with mass spectrometry. sigmaaldrich.com

Protein-based CSPs: Columns based on immobilized proteins like alpha-1-acid glycoprotein (B1211001) (AGP) or cellobiohydrolase (CBH) can separate a wide range of chiral compounds, particularly basic drugs. nih.govunife.it A Daicel Chiralpak® CBH column has been used to successfully separate 26 different amphetamine derivatives into their enantiomers. unife.itresearchgate.net

Pirkle-type (Brush-type) CSPs: These CSPs consist of small chiral molecules, such as derivatives of phenylglycine, which are bonded to the silica (B1680970) support. eijppr.comunife.it They function based on a combination of π-π interactions, hydrogen bonding, and steric interactions. eijppr.com

The combination of a chiral stationary phase with the high selectivity and sensitivity of a tandem mass spectrometer (CSP-LC-MS/MS) is considered the gold standard for accurate enantiomeric analysis, producing error rates of less than 2%. nih.govresearchgate.netoup.com

Table 3: Examples of Chiral Stationary Phases (CSPs) for Amphetamine-type Compound Separation

| CSP Class | Specific Selector/Column Name | Target Analytes | Reference(s) |

| Macrocyclic Glycopeptide | Vancomycin (Astec® CHIROBIOTIC® V2) | Amphetamine, Methamphetamine | sigmaaldrich.comsigmaaldrich.com |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) (Lux Cellulose-1) | Cathinones, β-blockers | unife.it |

| Polysaccharide | Amylose tris(5-chloro-3-methylphenylcarbamate) (Lux i-Amylose-3) | MDMA, HMMA, MDA | univpm.it |

| Protein-based | Cellobiohydrolase (Chiralpak® CBH) | Amphetamine derivatives | unife.itresearchgate.net |

| Pirkle-type | 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene (Whelk-O1) | General primary amines | unife.it |

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate (s)-p-Hydroxyamphetamine from complex biological matrices such as urine, blood, or plasma, thereby removing potential interferences and concentrating the analyte prior to analysis.

Liquid-liquid extraction (LLE) is a robust and widely used technique for the extraction of amphetamines from biological samples. benthamopen.com The method is based on the principle of partitioning a compound between two immiscible liquid phases. benthamopen.com For basic compounds like p-hydroxyamphetamine (pKa ≈ 9.9), the pH of the aqueous sample (e.g., urine) is adjusted to an alkaline state (pH > 10) with a base such as sodium hydroxide (B78521). researchgate.net This adjustment ensures the analyte is in its neutral, uncharged form, which is more soluble in organic solvents.

A variety of organic solvents can be used for the extraction. benthamopen.com The selection depends on the specific analyte and matrix. A study optimizing LLE for amphetamine systematically tested solvents like chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate, as well as solvent mixtures. researchgate.net After adding the organic solvent to the alkalinized sample, the mixture is vortexed and centrifuged to achieve phase separation. benthamopen.comresearchgate.net The organic layer containing the analyte is then collected, evaporated to dryness, and reconstituted in a suitable solvent for chromatographic analysis. benthamopen.com

Table 2: LLE Solvent Systems for Amphetamine Extraction

| Solvent System | Sample Matrix | Key Parameters | Reference |

| Chloroform:Ethyl Acetate:Ethanol (3:1:1 v/v) | Aqueous, Urine, Blood | pH adjusted to >10 | researchgate.net |

| Diethyl Ether | Aqueous | pH adjusted to >10 | researchgate.net |

| 1-Chlorobutane | Aqueous | pH adjusted to >10 | researchgate.net |

| Dichloromethane | Aqueous | pH adjusted to >10 | researchgate.net |

| Dihexyl ether | Whole Blood, Urine | Hollow fiber LPME, sample made alkaline with NaOH | researchgate.net |

Solid Phase Extraction (SPE) is a highly selective and efficient method for sample clean-up and concentration. nih.govwindows.net The technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent. nyc.govphenomenex.com

For p-hydroxyamphetamine, which is a metabolite of amphetamine, SPE methods often utilize polymeric strong cation-exchange sorbents. nih.gov A typical SPE procedure for extracting amphetamines from a biological fluid like urine or plasma involves several steps:

Sample Pre-treatment: The sample may be diluted with a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and centrifuged. nyc.gov For urine samples, an enzymatic hydrolysis step may be included to free conjugated metabolites. windows.net

Column Conditioning: The SPE cartridge is conditioned with solvents like methanol (B129727) and water to activate the sorbent. sigmaaldrich.com

Sample Loading: The pre-treated sample is loaded onto the SPE column. nih.govnyc.gov

Washing: The column is washed with solvents (e.g., water, methanol) to remove matrix interferences. nyc.govsigmaaldrich.com

Elution: The target analyte, (s)-p-Hydroxyamphetamine, is eluted from the sorbent using a solvent, often a mixture designed to disrupt the sorbent-analyte interaction. A common eluting solvent is a mixture of an organic solvent and a base, such as dichloromethane/isopropanol/ammonium (B1175870) hydroxide (78/20/2 v/v/v). nyc.gov The collected eluate is then typically evaporated and reconstituted for analysis. nih.govnyc.gov

Table 3: SPE Protocol Details for Amphetamine Analogs

| Sorbent Type | Matrix | Elution Solvent | Application | Reference |

| Polymeric Strong Cation (e.g., Strata™-XC) | Plasma, Oral Fluid | 5% Ammonium Hydroxide in Methanol | Chiral LC-MS/MS | nih.gov |

| Polycrom Clin II | Urine, Blood, Tissue | Dichloromethane/Isopropanol/Ammonium Hydroxide (78/20/2) | GC/MS | nyc.gov |

| Molecularly Imprinted Polymer (SupelMIP) | Urine | 1% Formic Acid in Methanol | LC-MS/MS | sigmaaldrich.com |

| C18 | Urine | Methanol | HPLC | nih.gov |

Method Validation and Performance Characteristics

The validation of any analytical method is essential to ensure its reliability for the intended purpose. For the quantification of (s)-p-Hydroxyamphetamine, method validation demonstrates that performance characteristics are suitable and dependable. Key validation parameters include selectivity, sensitivity, linearity, precision, and accuracy. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For chiral methods, this also includes separation from the other enantiomer.

Sensitivity: Typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by the coefficient of determination (r²). nih.govresearchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at intra-day and inter-day levels. nih.govnih.gov

Accuracy: The closeness of the mean of a set of results to the actual or true value. It is often expressed as the percentage of recovery or percent bias. nih.govnih.gov

Validation studies for methods quantifying p-hydroxyamphetamine (4HA) in biological fluids have reported robust performance characteristics. For instance, an LC-MS/MS method for urinary 4HA demonstrated linearity and good repeatability. nih.gov A chiral LC-MS/MS method for amphetamine enantiomers reported linearity from 1–500 µg/L with high accuracy and precision. nih.gov

Table 4: Example of Method Validation Performance Characteristics for p-Hydroxyamphetamine (4HA)

| Parameter | Matrix | Method | Reported Value | Reference |

| Linearity | Plasma, Oral Fluid | LC-MS/MS | 1–500 µg/L | nih.gov |

| Urine | HPLC | 5–75 µg/mL (r = 0.997) | researchgate.net | |

| Sensitivity (LOQ) | Urine | LC-MS/MS | 6 ng/mL (for QC samples) | nih.gov |

| Urine (SupelMIP SPE) | LC-MS/MS | 2.5–43.0 pg/mL | sigmaaldrich.com | |

| Sensitivity (LOD) | Urine | HPLC | 1 µg/mL | researchgate.net |

| Urine | HPLC-Dabsyl Derivatization | 10 ng | sigmaaldrich.com | |

| Precision (Imprecision) | Plasma, Oral Fluid | LC-MS/MS | ≤ 11.3% (%CV) | nih.gov |

| Urine | LC-MS/MS | Relative standard uncertainty: 0.028505 | nih.gov | |

| Urine | HPLC | 2.3% CV at 5 µg/mL | researchgate.net | |

| Accuracy | Plasma, Oral Fluid | LC-MS/MS | 85.3–108% | nih.gov |

| Extraction Recovery | Urine | LLE (Dabsyl derivative) | > 94% | sigmaaldrich.com |

| Plasma | SPE | 101–117% | nih.gov |

Molecular Pharmacology and Receptor Level Mechanisms

Interactions with Monoamine Transporters

(s)-p-Hydroxyamphetamine hydrochloride significantly impacts the function of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov

(s)-p-Hydroxyamphetamine acts as a substrate for the dopamine transporter (DAT). nih.gov This interaction leads to a competitive inhibition of dopamine reuptake and promotes the reverse transport, or efflux, of dopamine from the presynaptic neuron into the synapse. nih.govnih.gov This efflux mechanism is a key contributor to the increase in extracellular dopamine levels. nih.gov Studies have shown that p-hydroxyamphetamine is more effective than its parent compound, p-methoxyamphetamine (PMA), at inducing the release of dopamine. nih.gov The resulting elevation in synaptic dopamine is believed to be a significant factor in the behavioral stimulant effects of the compound. nih.gov

Similar to its action on DAT, (s)-p-Hydroxyamphetamine is also a substrate for the norepinephrine transporter (NET). nih.gov This leads to the inhibition of norepinephrine reuptake and induces its efflux from presynaptic nerve terminals. nih.govnih.govpharmaguideline.com This mechanism is fundamental to the compound's sympathomimetic effects. nih.govwikipedia.org Amphetamine-induced downregulation of NET function has been shown to be dependent on a specific trafficking motif within the transporter. nih.gov

Role as a Sympathomimetic Agent

The sympathomimetic actions of this compound are primarily indirect, meaning it stimulates the sympathetic nervous system by causing the release of endogenous neurotransmitters rather than by directly activating adrenergic receptors. nih.govdrugbank.compharmaguideline.com

(s)-p-Hydroxyamphetamine is an indirect-acting sympathomimetic agent that triggers the release of norepinephrine from adrenergic nerve terminals. nih.govdrugbank.com This release is achieved by displacing norepinephrine from storage granules within the nerve ending. pharmaguideline.com In addition to norepinephrine, it also effectively evokes the release of dopamine. nih.gov Furthermore, evidence suggests that it acts as a serotonin-releasing agent. wikipedia.org The compound has been shown to inhibit the uptake of both dopamine and serotonin (B10506), with approximately equal potency for serotonin uptake inhibition as its parent compound, PMA. nih.gov The combined release and reuptake inhibition of these key monoamines—norepinephrine, dopamine, and serotonin—underlie its broad pharmacological profile. wikipedia.orgnih.govnih.gov

Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic activity. wikipedia.orgnih.govcaymanchem.com

The interaction of (s)-p-Hydroxyamphetamine with TAAR1 is influenced by its chemical structure. Like other amphetamine-related compounds, it is a potent agonist of TAAR1. nih.gov Studies in cells expressing rat TAAR1 have shown that p-hydroxyamphetamine activates the receptor, leading to the accumulation of cyclic AMP (cAMP). nih.govcaymanchem.com The potency of amphetamine-like compounds at TAAR1 can vary between species, and the stereoselectivity, or the difference in activity between its (S) and (R) isomers, is also species-dependent. nih.gov For instance, the S-(+)-isomers of methamphetamine and amphetamine are generally more potent in vivo. nih.gov The agonism at TAAR1 represents another mechanism through which (s)-p-Hydroxyamphetamine can influence the activity of dopamine and other monoamine systems. nih.gov

Interactive Data Tables

TAAR1 Agonist Activity

| Compound | Cell Line | Receptor | Assay | EC50 | Reference |

| (rac)-p-Hydroxyamphetamine | HEK293 | rat TAAR1 | [3H]cAMP accumulation | ~0.2 µM | caymanchem.com |

| S-(+)-Methamphetamine | HEK-293 | rTAAR1 | cAMP accumulation | 0.89 µM | nih.gov |

| S-(+)-Methamphetamine | HEK-293 | mTAAR1 | cAMP accumulation | 0.92 µM | nih.gov |

Monoamine Transporter Interaction

| Compound | Transporter | Effect | Potency Comparison | Reference |

| p-Hydroxyamphetamine | Dopamine Transporter (DAT) | Release and Uptake Inhibition | More effective than PMA at evoking release | nih.gov |

| p-Hydroxyamphetamine | Serotonin Transporter (SERT) | Uptake Inhibition | Equipotent to PMA | nih.gov |

Modulation of Monoamine Oxidase (MAO) Activity

The selective inhibition of monoamine oxidase A (MAO-A) by p-hydroxyamphetamine (p-OHA) leads to significant alterations in the metabolic pathways of key monoamine neurotransmitters, thereby increasing their synaptic availability. nih.govwikipedia.org By impeding the deamination of serotonin and catecholamines within the presynaptic terminal, p-OHA effectively elevates the intraneuronal concentrations of these neurotransmitters, making more available for release. wikipedia.org

Research conducted on the effects of p-OHA following intracerebroventricular administration in mice has provided detailed insights into its impact on the dopaminergic system. nih.gov These studies revealed a significant shift in dopamine metabolism, characterized by a decrease in the concentration of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov Concurrently, a substantial increase in the levels of 3-methoxytyramine was observed, while the concentration of homovanillic acid (HVA) remained largely unchanged. nih.gov This specific pattern of metabolite alteration is a hallmark of MAO-A inhibition, as the metabolic pathway is shunted away from deamination by MAO-A and towards O-methylation by catechol-O-methyltransferase (COMT).

The preferential inhibition of MAO-A over MAO-B by p-OHA has been consistently noted. nih.govnih.gov Studies have demonstrated that p-OHA significantly inhibits the intrasynaptosomal deamination of serotonin by MAO-A. nih.gov This selective action on MAO-A, coupled with its effects on dopamine metabolism, underscores the compound's role in modulating the levels of multiple neurotransmitters crucial for a range of neurological functions. nih.govnih.gov

Data on the Effects of p-Hydroxyamphetamine (p-OHA) on Striatal Neurotransmitter and Metabolite Levels in Mice

| Compound | Change in Striatal Levels | Reference |

| Dopamine (DA) | Significantly Reduced | nih.gov |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Significantly Reduced | nih.gov |

| 3-Methoxytyramine | Greatly Increased | nih.gov |

| Homovanillic Acid (HVA) | Not Significantly Changed | nih.gov |

Structure Activity Relationship Sar Studies

Classical SAR of Phenethylamine (B48288) Derivatives

The foundational structure for this class of compounds is β-phenylethylamine, which consists of a benzene (B151609) ring attached to an amino group via a two-carbon chain. wikipedia.orgpharmacy180.com The classical SAR for phenethylamine derivatives, which includes (s)-p-Hydroxyamphetamine, establishes several core principles:

The Phenethylamine Backbone : The integrity of the phenethylamine skeleton is fundamental for sympathomimetic activity. This structure is shared among amphetamine-type stimulants (ATS) and endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). mdpi.comscielo.org.mx

Two-Carbon Spacer : A two-carbon chain separating the aromatic ring from the aliphatic amine is essential for optimal direct agonist activity at adrenergic receptors. pharmacy180.comgpatindia.com

Amino Group : The presence of a primary or secondary amine is a critical feature for high agonist activity. pharmacy180.comgpatindia.com

Phenethylamine derivatives are known to interact with various receptors, and their affinity can vary. For instance, studies on serotonin (B10506) 5-HT2A receptors show that phenethylamines generally possess a higher binding affinity for this receptor compared to tryptamines. nih.govnih.govbiomolther.org

| Structural Feature | Importance for Activity | Reference |

|---|---|---|

| β-Phenylethylamine Core | Essential parent structure for sympathomimetic and related central nervous system activity. | wikipedia.orgpharmacy180.com |

| Two-Carbon Bridge | Optimal separation between the phenyl ring and the amino group for potent direct-acting agonism. | pharmacy180.comgpatindia.com |

| Terminal Amino (NH2) Group | Primary or secondary amines are crucial for direct agonistic activity. Tertiary or quaternary amines show reduced potency. | pharmacy180.com |

| α-Methyl Group | Substitution at the alpha-carbon (as in amphetamines) can reduce direct receptor agonist activity but increases indirect action by inhibiting monoamine oxidase (MAO). | pharmacy180.com |

Stereochemical Influence on Pharmacological Activity

Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs, as enantiomers can exhibit significant differences in their biological actions. mdpi.comijpsjournal.comnih.gov The two enantiomers of a chiral drug are best regarded as distinct pharmacological entities. nih.gov

In the context of amphetamine and its derivatives, stereochemistry is a key determinant of activity:

(s)-p-Hydroxyamphetamine : The "(s)" designation refers to the stereoconfiguration at the chiral center on the alpha-carbon of the ethylamine (B1201723) side chain. For many phenethylamines, one stereoisomer is significantly more active than the other.

Isomeric Potency : Generally, the dextrorotatory (d- or s-) isomer of amphetamine-type stimulants is three to four times more potent as a central nervous system stimulant than the levorotatory (l- or r-) isomer. scielo.org.mx Specifically, d-amphetamine is approximately four times more potent than l-amphetamine as a dopamine releaser. nih.gov Conversely, l-amphetamine can be as potent or even more potent than the d-isomer at releasing norepinephrine. nih.gov

Configuration for Maximal Activity : For direct adrenergic agonist activity, the hydroxyl group on the β-carbon of the side chain (not present in p-hydroxyamphetamine) must be in the R configuration. gpatindia.com

The differing activities of stereoisomers underscore the importance of stereospecificity in drug-receptor interactions.

Substituent Effects on Receptor Selectivity and Potency

The specific substituents on the phenethylamine scaffold dictate the compound's affinity and selectivity for various receptors and transporters.

Modifications to the ethylamine side chain and the phenyl ring significantly alter pharmacological properties:

α-Carbon Substitution : The presence of a methyl group on the α-carbon, which defines the amphetamine subclass, provides resistance to metabolism by monoamine oxidase (MAO) and tends to enhance indirect sympathomimetic activity. pharmacy180.com This substitution can also make the drug more selective for α₂-adrenergic receptors. gpatindia.com

Phenyl Ring Substitution : The position of substituents on the benzene ring is critical. Alkyl or halogen groups at the para (4-position) of the phenyl ring can positively influence binding affinity for the 5-HT2A receptor. nih.gov

The nature of the substituent on the nitrogen atom heavily influences receptor selectivity:

Size of N-Substituent : Increasing the size of the alkyl group on the nitrogen atom generally decreases α-adrenergic receptor activity while increasing β-adrenergic receptor activity. pharmacy180.comgpatindia.com For example, norepinephrine (primary amine) is a potent α-agonist, while epinephrine (B1671497) (N-methyl) is a potent agonist at both α and β receptors. pharmacy180.com Further increasing the substituent size, as in isopropyl (isoproterenol), leads to strong β-receptor activity with negligible α-activity. gpatindia.com

Arylalkyl Groups : The addition of an arylalkyl group to the nitrogen can enhance β-receptor selectivity and increase lipophilicity, potentially leading to a longer duration of action. gpatindia.com

The presence and position of hydroxyl groups on the aromatic ring are paramount for activity, particularly at adrenergic receptors. p-Hydroxyamphetamine, as its name implies, features a hydroxyl group at the 4-position of the phenyl ring.

4-Hydroxy Group : A hydroxyl group at the 4-position is considered favorable for retaining β₂-adrenergic activity. gpatindia.com p-Hydroxyamphetamine is the 4-hydroxylated analog of amphetamine. wikipedia.org

Catechol Moiety : Maximal adrenergic activity is often seen with compounds containing a catechol structure (hydroxyl groups at the 3- and 4-positions). However, these compounds are susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), resulting in poor oral bioavailability. pharmacy180.com

Other Substitutions : Replacing the catechol with other groups, such as a resorcinol (B1680541) (3,5-dihydroxy) structure or substituting the 3-hydroxyl with a hydroxymethyl group, can confer resistance to COMT metabolism and provide selectivity for β₂ receptors. pharmacy180.com

| Substitution Site | Substituent | Effect on Pharmacological Activity | Reference |

|---|---|---|---|

| α-Carbon | Unsubstituted | More susceptible to metabolism by MAO. | pharmacy180.com |

| Methyl (e.g., Amphetamine) | Increases resistance to MAO; enhances indirect activity; reduces direct receptor agonism. | pharmacy180.com | |

| Nitrogen Atom | Primary Amine (-H) | Potent α-adrenergic activity. | pharmacy180.com |

| Secondary Amine (-CH₃) | Potent activity at both α- and β-adrenergic receptors. | pharmacy180.comgpatindia.com | |

| Larger Alkyl Groups (-Isopropyl) | Decreased α-activity, increased β-activity and selectivity. | pharmacy180.comgpatindia.com | |

| Aromatic Ring | Unsubstituted | Can have potent dopamine reuptake inhibitory effects. | biomolther.orgbiomolther.org |

| 4-Hydroxy (e.g., p-Hydroxyamphetamine) | Retains β₂-activity; a key metabolite of amphetamine. | gpatindia.comwikipedia.org | |

| 3,4-Dihydroxy (Catechol) | Maximal direct adrenergic activity but poor oral bioavailability due to COMT metabolism. | pharmacy180.com |

Comparative SAR with Related Amphetamine-Type Stimulants and Metabolites

p-Hydroxyamphetamine is not only a synthetic compound but also a primary metabolite of amphetamine. scielo.org.mxwikipedia.org Its SAR is therefore intrinsically linked to its parent compound and other related stimulants.

Amphetamine vs. p-Hydroxyamphetamine : The addition of the 4-hydroxy group to amphetamine to form p-hydroxyamphetamine alters its properties. While amphetamine is a potent central nervous system stimulant, its metabolite, p-hydroxyamphetamine, has been shown to act as a norepinephrine-releasing agent and an agonist of human trace amine-associated receptor 1 (TAAR1). wikipedia.org

Comparison with other ATS : Amphetamine-type stimulants are a broad class of compounds. scielo.org.mx While they share the phenethylamine core, substitutions on the ring (like the methylenedioxy group in MDMA) or the side chain (like the β-keto group in cathinones) lead to vastly different pharmacological profiles, ranging from primarily stimulant to more entactogenic or hallucinogenic. wikipedia.orgnih.gov For example, mephedrone (B570743) (a cathinone (B1664624) derivative) produces a metabolic profile more similar to amphetamine than to MDMA. nih.gov

Metabolites : The metabolism of amphetamine-type stimulants often involves hydroxylation. For instance, 4-hydroxyamphetamine is a key metabolite of amphetamine, and p-hydroxymethamphetamine is a metabolite of methamphetamine. scielo.org.mxwikipedia.org These metabolites themselves can be pharmacologically active.

This comparative analysis highlights that even subtle structural modifications, such as the introduction of a single hydroxyl group, can significantly shift the pharmacological properties within the amphetamine family.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the structural basis of ligand-receptor recognition and for virtual screening of compound libraries.

(s)-p-Hydroxyamphetamine, a major metabolite of amphetamine, is known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govwikipedia.orgnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of amphetamine derivatives within these transporters. nih.gov

Computational models of human monoamine transporters (hMATs) have been constructed using homology modeling, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a distant relative. nih.gov Docking simulations of ligands like (s)-p-Hydroxyamphetamine into these models help identify key amino acid residues involved in binding. For instance, the interaction of amphetamines with the S1 substrate binding pocket is a critical determinant of their activity. nih.gov

The binding of substrates to these transporters is a complex process involving the coordination of the substrate with sodium and chloride ions. nih.gov Docking studies can predict the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand within the binding site. For example, the hydroxyl group of p-hydroxyamphetamine is a key feature that influences its interaction with the transporter, distinguishing it from unsubstituted amphetamine.

| Target Protein | Protein Family | Primary Function | Relevance to (s)-p-Hydroxyamphetamine |

|---|---|---|---|

| Dopamine Transporter (DAT) | Solute Carrier 6 (SLC6) | Reuptake of dopamine from the synaptic cleft. nih.gov | Primary target for psychostimulant effects. nih.gov |

| Norepinephrine Transporter (NET) | Solute Carrier 6 (SLC6) | Reuptake of norepinephrine from the synaptic cleft. nih.gov | Contributes to sympathomimetic effects. nih.gov |

| Serotonin Transporter (SERT) | Solute Carrier 6 (SLC6) | Reuptake of serotonin from the synaptic cleft. nih.gov | Secondary target, contributes to the overall pharmacological profile. |

| Trace Amine-Associated Receptor 1 (TAAR1) | G-protein coupled receptor | Modulation of monoaminergic systems. | Agonist activity contributes to its overall effects. caymanchem.com |

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its receptor. nih.govnih.gov This is often expressed as a scoring function that evaluates the "goodness" of the fit. researchgate.net These scoring functions typically incorporate terms for various types of interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

For (s)-p-Hydroxyamphetamine, predicting its binding affinity to different monoamine transporters is crucial for understanding its selectivity and potency. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed post-docking to refine binding free energy predictions. plos.org While precise prediction of absolute binding affinities remains a challenge, these methods are valuable for ranking a series of compounds and for comparing the relative affinities of a single compound for different targets. nih.govfrontiersin.org The calculated binding affinities can then be correlated with experimental data, such as IC50 values from radioligand binding assays, to validate the computational models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds.

For amphetamine derivatives, QSAR studies can help identify the key structural features that determine their potency and selectivity as monoamine transporter inhibitors. Descriptors used in such studies can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and topological indices that describe the connectivity of the molecule. A QSAR model for (s)-p-Hydroxyamphetamine and related compounds could reveal the quantitative impact of the hydroxyl group's position and other substitutions on the aromatic ring on the inhibitory activity at DAT, NET, and SERT. The predictive power of QSAR models is highly dependent on the quality and diversity of the training set and must be validated using an external test set of compounds. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Hydrophobicity of the molecule. |

| Electronic | Partial Atomic Charges | Distribution of electrons within the molecule. |

| Topological | Wiener Index | Molecular branching and size. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating or -accepting ability. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, MD simulations allow for the investigation of the dynamic behavior of the system over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. This allows researchers to observe conformational changes in the protein and ligand, the stability of their interactions, and the role of solvent molecules. nih.gov

For the complex of (s)-p-Hydroxyamphetamine with a monoamine transporter, an MD simulation could reveal how the initial binding pose, predicted by docking, evolves over time. nih.gov It can show the flexibility of certain protein loops near the binding site and how they might adapt to accommodate the ligand. Furthermore, MD simulations are crucial for more advanced binding free energy calculation methods like thermodynamic integration and free energy perturbation, which can provide more accurate estimations of binding affinity than docking scores alone. nih.gov These simulations offer a deeper, dynamic understanding of the recognition and binding process, which is essential for the rational design of new molecules with improved pharmacological profiles. nih.gov

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This process can be broadly categorized into structure-based and ligand-based approaches. For a compound like (s)-p-Hydroxyamphetamine, which is known to be an agonist of the trace amine-associated receptor 1 (TAAR1), both strategies can be effectively employed for the discovery of novel analogs and for lead optimization. caymanchem.com

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. mdpi.com In the case of (s)-p-Hydroxyamphetamine, the target would be the TAAR1 receptor. While obtaining the crystal structure of every receptor is challenging, homology modeling can be used to generate a reliable 3D model of TAAR1 based on the crystal structures of similar G-protein coupled receptors (GPCRs). mdpi.com Using this model, molecular docking simulations can be performed to predict how different small molecules, or ligands, fit into the binding site of TAAR1 and to estimate their binding affinity. nih.gov A virtual library of compounds can be screened, and those with the best-predicted binding energies and favorable interactions with key amino acid residues in the TAAR1 binding pocket would be selected for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When a high-quality 3D structure of the target is not available, ligand-based methods can be utilized. nih.gov These approaches use the information from known active ligands, such as (s)-p-Hydroxyamphetamine itself, to identify new compounds with similar properties. One common LBVS method is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings) that are necessary for biological activity. nih.gov By screening compound databases for molecules that match the pharmacophore of (s)-p-Hydroxyamphetamine, novel scaffolds with potentially similar or improved activity at TAAR1 can be identified.

Lead Optimization: Once initial "hit" compounds are identified through virtual screening, the process of lead optimization begins. This iterative process involves making chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable at this stage. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.comresearchgate.net By developing a QSAR model for a series of (s)-p-Hydroxyamphetamine analogs, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

A hypothetical workflow for the virtual screening and lead optimization of (s)-p-Hydroxyamphetamine analogs targeting TAAR1 is presented below:

| Step | Description | Computational Method(s) |

| 1 | Target Preparation | Homology modeling of TAAR1 |

| 2 | Virtual Screening | Structure-based docking or Ligand-based pharmacophore modeling |

| 3 | Hit Identification | Selection of compounds with high predicted affinity/fit |

| 4 | QSAR Model Development | Generation of a predictive model from a series of analogs |

| 5 | Lead Optimization | Design of new analogs with improved predicted properties |

| 6 | Synthesis and Biological Testing | Experimental validation of promising candidates |

In Silico Approaches for Mechanistic Insights

Beyond identifying new drug candidates, computational methods can provide profound insights into the molecular mechanisms by which a compound exerts its effects. For (s)-p-Hydroxyamphetamine, in silico approaches can elucidate the specifics of its interaction with biological targets and the dynamic processes that govern its activity.

Molecular Dynamics (MD) Simulations: MD simulation is a powerful computational method that models the physical movements of atoms and molecules over time. rsc.org By performing MD simulations of (s)-p-Hydroxyamphetamine bound to the TAAR1 receptor, researchers can observe the dynamic behavior of the complex. researchgate.net This can reveal:

Binding Stability: How stably the compound remains in the binding pocket.

Key Interactions: The specific amino acid residues that are critical for binding and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

Conformational Changes: How the receptor changes its shape upon ligand binding to initiate a biological signal. researchgate.net

Water Molecule Roles: The role of water molecules in mediating the interaction between the ligand and the receptor.

These simulations provide a detailed, atomistic view of the binding event that is often difficult to obtain through experimental methods alone. Insights from MD simulations can explain why certain analogs are more potent than others and can guide the design of new compounds with enhanced binding characteristics.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of (s)-p-Hydroxyamphetamine and its analogs. researchgate.netrsc.org These calculations can provide information on:

Charge Distribution: The distribution of electrical charge within the molecule, which influences how it interacts with the receptor's binding site.

Reactivity: The molecule's susceptibility to chemical reactions, which can be important for understanding its metabolism. wikipedia.org

Conformational Preferences: The most stable three-dimensional shapes of the molecule in different environments.

By understanding the electronic structure, researchers can gain insights into the fundamental properties that drive the biological activity of (s)-p-Hydroxyamphetamine and its derivatives. researchgate.net For instance, DFT studies on amphetamine derivatives have shown that substitutions on the nitrogen atom can significantly impact the electronic properties and, consequently, the biological activity. researchgate.net

Q & A

Q. How can contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro release rates) be resolved for this compound formulations?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., pH-dependent solubility, excipient interactions). Use factorial design experiments to isolate factors influencing dissolution (e.g., matrix composition, particle size) and correlate with in vivo absorption profiles via compartmental modeling . Validate findings using animal models with controlled dosing and plasma concentration monitoring .

Q. What experimental strategies optimize the formulation of this compound for enhanced CNS bioavailability?

- Methodological Answer : Design fast-dissolving tablets (FDTs) using factorial experiments to test excipient ratios (e.g., superdisintegrants, viscosity modifiers). Evaluate in vitro release kinetics (e.g., zero-order vs. Higuchi models) and compare with in vivo efficacy in rodent models. Incorporate permeability enhancers like sodium lauryl sulfate to bypass blood-brain barrier limitations .

Q. How do metabolic pathways of this compound differ across species, and what enzymes drive its biotransformation?

- Methodological Answer : Use hepatic microsomal assays (human vs. rodent) to identify phase I/II metabolites via LC-MS/MS. Inhibitor studies (e.g., CYP2D6 or MAO inhibitors) can pinpoint enzymatic contributions. Cross-reference findings with in silico docking simulations to predict metabolite structures and enzyme binding affinities .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for resolving discrepancies between receptor-binding assays and behavioral studies for this compound?

- Methodological Answer : Apply multivariate regression to account for covariates (e.g., dose-response variability, animal strain differences). Use sensitivity analysis to weigh assay-specific biases (e.g., radioligand purity in binding assays) and validate with orthogonal methods like electrophysiology or microdialysis .

Q. How should researchers design experiments to evaluate the neuropharmacological effects of this compound while minimizing confounding variables?

- Methodological Answer : Implement a randomized, double-blind crossover design in animal studies with washout periods to mitigate carryover effects. Control for environmental variables (e.g., circadian rhythms, diet) and use sham-operated groups to isolate drug-specific outcomes. Pre-register hypotheses and analysis plans to reduce bias .

Safety and Compliance Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for powder handling, wear nitrile gloves, and store samples at -20°C in airtight containers. Establish emergency procedures for inhalation/ingestion (e.g., immediate medical consultation, 48-hour observation for delayed symptoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.